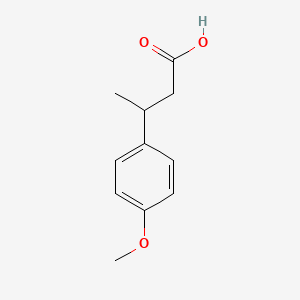
3-(4-Methoxyphenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Methoxyphenyl)butanoic acid” is a chemical compound with the CAS Number: 6555-30-2 . It has a molecular weight of 194.23 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14O3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 66-67 degrees Celsius . The storage temperature is room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Organic Solvent-Free Synthesis Process : Delhaye et al. (2006) developed an organic solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, an intermediate in the synthesis of LY518674, by demethylating 3-(4-Methoxyphenyl)butanoic acid using aqueous HBr (Delhaye, Diker, Donck, & Merschaert, 2006).
Photochemical Synthesis : Álvaro et al. (1987) explored photochemical approaches for synthesizing chromones, using esters like this compound, demonstrating its utility in producing photo-Fries products valuable as chromone precursors (Álvaro, García, Iborra, Miranda, & Primo, 1987).
Nucleophilic Substitution and Elimination Reactions : Toteva and Richard (1996) investigated the rate constants and product yields in nucleophilic substitution and elimination reactions of 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives, highlighting the reactivity and functional versatility of this compound derivatives (Toteva & Richard, 1996).
Analytical Applications
Spectrophotometric Determination of Nickel : Izquierdo and Carrasco (1984) described the use of 3-(4-Methoxyphenyl)-2-mercaptopropenoic acid for the selective and rapid spectrophotometric determination of nickel in various materials, showcasing its analytical application in metal detection (Izquierdo & Carrasco, 1984).
Chiral Dopants for Nematic Liquid Crystals : Tojo et al. (2006) synthesized an optically active derivative of this compound for use as a chiral dopant in nematic liquid crystals, indicating its potential in materials science and liquid crystal technology (Tojo, Aoki, Yasutake, & Hirose, 2006).
Corrosion Inhibition Studies : Abu-Rayyan et al. (2022) explored the use of acrylamide derivatives, including a derivative of this compound, as corrosion inhibitors for copper, demonstrating its utility in corrosion control (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).
Pharmacological and Biological Studies
- Inhibition of Carboxypeptidase A : Galardy and Kortylewicz (1984) investigated the inhibition of carboxypeptidase A by substrate analogues, including derivatives of this compound, contributing to the understanding of enzyme-substrate interactions (Galardy & Kortylewicz, 1984).
Safety and Hazards
Wirkmechanismus
Target of Action
It is structurally similar to 4-phenylbutyric acid (4-pba), which is known to interact with histone deacetylases (hdacs) and has a role as a chemical chaperone .
Mode of Action
Its structural analog, 4-pba, is known to exhibit inhibitory activity against hdacs . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. By inhibiting HDACs, 4-PBA prevents this deacetylation, leading to a more relaxed chromatin structure and promoting gene transcription .
Biochemical Pathways
4-pba, a structurally similar compound, is known to ameliorate unfolded proteins and suppress their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Pharmacokinetics
The optimization of 4-pba, a structurally similar compound, is crucial for its effective medicinal application due to the high doses currently required for therapeutic efficacy .
Result of Action
A derivative of 4-pba, 4-(4-methoxyphenyl) butanoic acid (4-mpb), has shown protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific biochemical context.
Cellular Effects
3-(4-Methoxyphenyl)butanoic acid has been shown to have protective effects against endoplasmic reticulum stress-induced neuronal cell death . This suggests that it may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUSGMFEBAENPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-acetyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2771715.png)
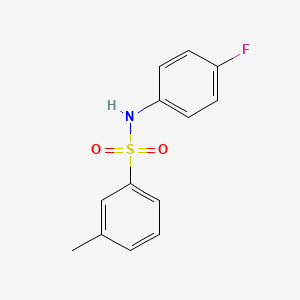

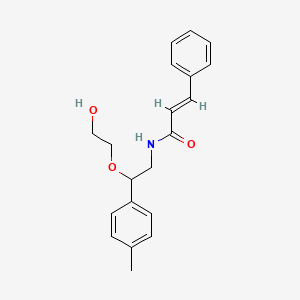
![Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate](/img/structure/B2771722.png)
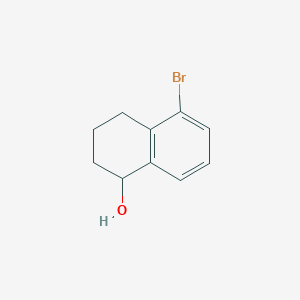
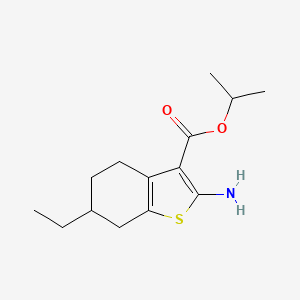
![3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2771726.png)

![(Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide](/img/structure/B2771730.png)

![8-[Benzyl(methyl)amino]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B2771732.png)
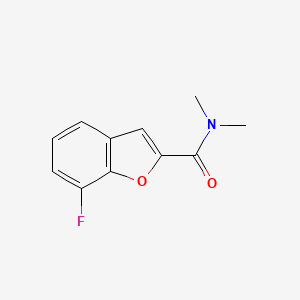
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2771738.png)
